molecular formula C8H8O6S B14570699 2-Hydroxy-4-methyl-3-sulfobenzoic acid CAS No. 61641-19-8

2-Hydroxy-4-methyl-3-sulfobenzoic acid

Cat. No.: B14570699
CAS No.: 61641-19-8
M. Wt: 232.21 g/mol
InChI Key: SFSKIPTXPPRAQO-UHFFFAOYSA-N
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Description

2-Hydroxy-4-methyl-3-sulfobenzoic acid is an organic compound with the molecular formula C8H8O5S It is a derivative of benzoic acid, featuring hydroxyl, methyl, and sulfonic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4-methyl-3-sulfobenzoic acid typically involves electrophilic aromatic substitution reactions. One common method includes the sulfonation of 2-Hydroxy-4-methylbenzoic acid using sulfuric acid or oleum under controlled conditions. The reaction is carried out at elevated temperatures to ensure complete sulfonation .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The process includes the use of catalysts to enhance reaction rates and minimize by-products. The final product is purified through crystallization or distillation techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-4-methyl-3-sulfobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Hydroxy-4-methyl-3-sulfobenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Hydroxy-4-methyl-3-sulfobenzoic acid exerts its effects involves interactions with specific molecular targets. The hydroxyl and sulfonic acid groups can form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative states .

Comparison with Similar Compounds

Uniqueness: 2-Hydroxy-4-methyl-3-sulfobenzoic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it offers a different balance of hydrophilicity and lipophilicity, making it suitable for specific applications in chemical synthesis and biological assays .

Properties

CAS No.

61641-19-8

Molecular Formula

C8H8O6S

Molecular Weight

232.21 g/mol

IUPAC Name

2-hydroxy-4-methyl-3-sulfobenzoic acid

InChI

InChI=1S/C8H8O6S/c1-4-2-3-5(8(10)11)6(9)7(4)15(12,13)14/h2-3,9H,1H3,(H,10,11)(H,12,13,14)

InChI Key

SFSKIPTXPPRAQO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)O)O)S(=O)(=O)O

Origin of Product

United States

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